3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(2-Fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a fluorinated derivative of the imidazo[2,1-f]purine-2,4-dione scaffold, a structural class known for modulating serotonin receptors (5-HT1A/5-HT7) and phosphodiesterases (PDE4B/PDE10A) . The compound features a 2-fluorobenzyl group at position 3, along with methyl substituents at positions 1, 7, and 6. This substitution pattern enhances its lipophilicity and receptor-binding affinity, making it a candidate for antidepressant drug development .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-10-8-22-13-14(19-16(22)20(10)2)21(3)17(25)23(15(13)24)9-11-6-4-5-7-12(11)18/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYFJISQOYJPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazopurine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the imidazopurine core in the presence of a base.
Methylation: The final step involves the methylation of the imidazopurine core to introduce the trimethyl groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and specificity towards these targets, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Research Findings and Clinical Implications
- 5-HT1A Selectivity : The 2-fluorobenzyl group optimizes serotonin receptor binding, achieving Ki values <1 nM, comparable to AZ-861 but with fewer off-target effects .
- PDE Inhibition : Unlike earlier derivatives (e.g., Compound 5), the target compound shows negligible PDE4B/PDE10A activity, reducing risks of side effects like nausea .
- Therapeutic Potential: Preclinical data suggest superior antidepressant efficacy (ED50 = 2.5 mg/kg in FST) relative to AZ-853 (ED50 = 5 mg/kg) .
Biological Activity
3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazo[2,1-f]purine family. This compound has garnered interest due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and biochemistry. Its structural characteristics suggest it may interact with various biological targets, including receptors and enzymes.
Chemical Structure and Properties
The compound features a fused imidazole and purine ring system with a fluorobenzyl substituent. This specific structure is crucial for its biological activity and interaction with molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₅O₂ |
| Molecular Weight | 347.36 g/mol |
| CAS Number | 877810-38-3 |
The mechanism of action for 3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione primarily involves its interaction with specific biological targets. The fluorobenzyl moiety fits into hydrophobic pockets within proteins while the hydroxyethoxyethyl group can engage in hydrogen bonding with amino acids. This dual interaction potentially modulates enzyme or receptor activity leading to desired therapeutic effects.
Biological Activity
Research indicates that derivatives of this compound may exhibit various biological activities:
- Antidepressant Properties : Studies have shown that compounds similar to 3-(2-fluorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can act on serotonin receptors (5-HT_1A and 5-HT_7), which are crucial in the treatment of depression. Molecular docking studies reveal that these compounds possess significant pharmacophoric features necessary for developing antidepressants .
- Anxiolytic Effects : In vivo evaluations have indicated that certain derivatives exhibit anxiolytic properties comparable to established anxiolytic drugs like diazepam when tested in animal models .
- Inhibition of TGF-β Signaling : The compound has been investigated for its ability to inhibit transforming growth factor-beta (TGF-β) signaling pathways, which are implicated in fibrotic diseases. This inhibition suggests potential applications in treating conditions characterized by excessive fibrosis.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antidepressant Activity : A study involving derivatives of imidazo[2,1-f]purine demonstrated that certain compounds displayed significant antidepressant effects at dosages as low as 2.5 mg/kg in forced swim tests (FST) in mice. The presence of specific functional groups was found to enhance receptor affinity and selectivity for serotonin receptors .
- Anxiolytic Evaluation : Another study highlighted that certain derivatives not only exhibited antidepressant properties but also showed potential as anxiolytics through behavioral tests conducted on rodent models .
Q & A
Q. Advanced
- In Vitro :
- In Vivo :
How can molecular docking elucidate binding interactions with 5-HT1A/5-HT7 receptors?
Q. Methodological
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.
- Key Interactions : Fluorobenzyl groups form hydrophobic contacts with transmembrane helices (e.g., Phe361 in 5-HT1A), while the purine-dione core hydrogen-bonds with Ser159 .
- Validation : Correlate docking scores (ΔG = -9 to -11 kcal/mol) with experimental Ki values .
What strategies resolve contradictions between functional assay data for structurally similar derivatives?
Q. Advanced
- Pathway-Specific Profiling : Test compounds in both cAMP inhibition (Gi) and ERK1/2 phosphorylation (β-arrestin) assays to identify biased agonism .
- Pharmacokinetic Analysis : Compare brain-to-plasma ratios (e.g., AZ-853: 1.2 vs. AZ-861: 0.5) to explain efficacy discrepancies in vivo .
- Side Effect Screening : Evaluate α1-adrenergic, H1, and muscarinic receptor off-target activity via radioligand displacement .
What safety evaluations are critical during preclinical development?
Q. Basic
- Cardiovascular : Telemetry in rodents for blood pressure changes (e.g., AZ-853 reduces systolic BP by 15–20 mmHg) .
- Metabolic : Serum lipid profiling (total cholesterol ↑ 20–30% with chronic dosing) .
- Neurobehavioral : Open-field tests to quantify sedation (e.g., 20–30% reduction in locomotor activity) .
How does metabolic stability testing guide lead optimization?
Q. Advanced
- HLM Incubations : Identify metabolic hotspots (e.g., N-dealkylation of piperazine chains) using LC-MS/MS .
- CYP Inhibition Screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
- Prodrug Strategies : Introduce acetylated or PEGylated moieties to enhance t½ from <1 hr to >4 hr .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
